

Structural Confirmation and Comparative Analysis of 2-Methylfuran-3-sulfonamide

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Compound of Interest

Compound Name: 2-Methylfuran-3-sulfonamide

Cat. No.: B15247562

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis to confirm the structure of **2-Methylfuran-3-sulfonamide**. It includes a comparative overview with the analogous compound, Furan-3-sulfonamide, supported by experimental protocols and structural data. The information is intended to assist researchers in the synthesis, characterization, and evaluation of this compound and its alternatives.

Chemical Structures and Properties

The fundamental structures of **2-Methylfuran-3-sulfonamide** and its non-methylated counterpart, Furan-3-sulfonamide, are presented below. The introduction of a methyl group at the 2-position of the furan ring is anticipated to influence the electronic and steric properties of the molecule, which may, in turn, affect its biological activity and physicochemical characteristics.

Property	2-Methylfuran-3-sulfonamide (Predicted)	Furan-3-sulfonamide[1]	2-Methylfuran-3-sulfonyl chloride	Furan-3-sulfonyl chloride[2]
Molecular Formula	C ₅ H ₇ NO ₃ S	C ₄ H ₅ NO ₃ S	C ₅ H ₅ ClO ₃ S	C ₄ H ₃ ClO ₃ S
Molecular Weight	161.18 g/mol	147.15 g/mol	180.60 g/mol	166.58 g/mol
Appearance	White to off-white solid	Solid	Colorless to yellow oil	Oil
Melting Point	Not available	Not available	Not available	Not available
Boiling Point	Not available	Not available	Not available	226.1 °C (Predicted)
CAS Number	Not available	318462-82-7	55279700-65-8	52665-49-3

Synthesis and Experimental Protocols

The synthesis of **2-Methylfuran-3-sulfonamide** is proposed to proceed via a two-step process: the chlorosulfonation of 2-methylfuran to yield 2-methylfuran-3-sulfonyl chloride, followed by amination. A similar pathway is established for the synthesis of Furan-3-sulfonamide.

Proposed Synthesis of 2-Methylfuran-3-sulfonamide

A plausible synthetic route starts with the chlorosulfonation of 2-methylfuran. This intermediate is then reacted with ammonia to yield the final sulfonamide.

Step 1: Synthesis of 2-Methylfuran-3-sulfonyl chloride

- Reaction: 2-Methylfuran is reacted with a chlorosulfonating agent, such as chlorosulfonic acid, to introduce the sulfonyl chloride group at the 3-position of the furan ring.
- Experimental Protocol (Adapted from general procedures):
 - In a fume hood, a flask equipped with a magnetic stirrer and a dropping funnel is charged with 2-methylfuran and a suitable inert solvent (e.g., dichloromethane).

- The flask is cooled in an ice bath to 0°C.
- Chlorosulfonic acid is added dropwise via the dropping funnel, maintaining the temperature below 5°C.
- After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
- The reaction mixture is then carefully poured onto crushed ice.
- The organic layer is separated, and the aqueous layer is extracted with the solvent.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-methylfuran-3-sulfonyl chloride.

Step 2: Synthesis of **2-Methylfuran-3-sulfonamide**

- Reaction: The prepared 2-methylfuran-3-sulfonyl chloride is then reacted with an ammonia source to form the sulfonamide.
- Experimental Protocol (Adapted from general procedures):[\[3\]](#)[\[4\]](#)
 - The crude 2-methylfuran-3-sulfonyl chloride is dissolved in a suitable solvent (e.g., tetrahydrofuran or dichloromethane).
 - The solution is cooled in an ice bath.
 - A concentrated aqueous solution of ammonia is added dropwise with vigorous stirring.
 - The reaction is allowed to warm to room temperature and stirred until the sulfonyl chloride is consumed (monitored by TLC).
 - The solvent is removed under reduced pressure.
 - The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
- The crude **2-Methylfuran-3-sulfonamide** can be purified by recrystallization or column chromatography.

Synthesis of Furan-3-sulfonamide

The synthesis of Furan-3-sulfonamide follows a similar pathway, starting from furan.

Step 1: Synthesis of Furan-3-sulfonyl chloride

- Reaction: Furan is subjected to chlorosulfonation to yield furan-3-sulfonyl chloride. A patent describes the treatment of an alkyl-3-furoate with an electrophilic sulfonating agent like chlorosulfonic acid to form the corresponding sulfonic acid, which can then be converted to the sulfonyl chloride.
- Experimental Protocol (General Procedure):
 - Follow a similar procedure as for 2-methylfuran-3-sulfonyl chloride, substituting furan as the starting material.

Step 2: Synthesis of Furan-3-sulfonamide

- Reaction: Furan-3-sulfonyl chloride is reacted with ammonia to produce Furan-3-sulfonamide.
- Experimental Protocol (General Procedure):[\[3\]](#)[\[4\]](#)
 - Follow a similar amination procedure as for **2-methylfuran-3-sulfonamide**, using furan-3-sulfonyl chloride as the starting material.

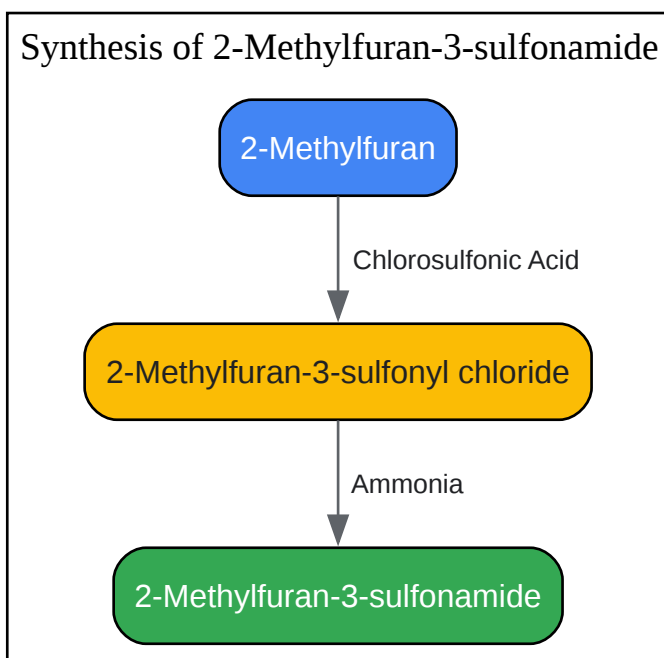
Spectroscopic Data for Structural Confirmation

While experimental spectroscopic data for **2-Methylfuran-3-sulfonamide** is not readily available in the literature, the expected spectral characteristics can be predicted based on its structure and comparison with related compounds. The data for the precursor, 2-methylfuran-3-sulfonyl chloride, provides a strong basis for the confirmation of the core structure.

Compound	¹ H NMR (Predicted)	¹³ C NMR (Predicted)	IR (cm ⁻¹) (Predicted)	Mass Spectrometry (m/z) (Predicted)
2-Methylfuran-3-sulfonamide	δ 7.5-7.7 (d, 1H, furan-H), 6.4-6.6 (d, 1H, furan-H), 5.0-5.5 (br s, 2H, NH ₂), 2.4-2.6 (s, 3H, CH ₃)	Signals for furan carbons, with the C-S bond causing a downfield shift. Methyl carbon signal around 14-18 ppm.	3400-3200 (N-H stretch), 1350-1310 & 1170-1150 (S=O stretch), ~1600 (C=C stretch)	[M] ⁺ at 161.02
Furan-3-sulfonamide	δ 8.0-8.2 (s, 1H, furan-H), 7.5-7.7 (t, 1H, furan-H), 6.7-6.9 (s, 1H, furan-H), 5.0-5.5 (br s, 2H, NH ₂)	Signals for furan carbons.	3400-3200 (N-H stretch), 1350-1310 & 1170-1150 (S=O stretch), ~1600 (C=C stretch)	[M] ⁺ at 147.00
2-Methylfuran-3-sulfonyl chloride	δ 7.6-7.8 (d, 1H, furan-H), 6.5-6.7 (d, 1H, furan-H), 2.5-2.7 (s, 3H, CH ₃)	Signals for furan carbons and methyl carbon.	1380-1360 & 1190-1170 (S=O stretch), ~1600 (C=C stretch)	[M] ⁺ at 179.96

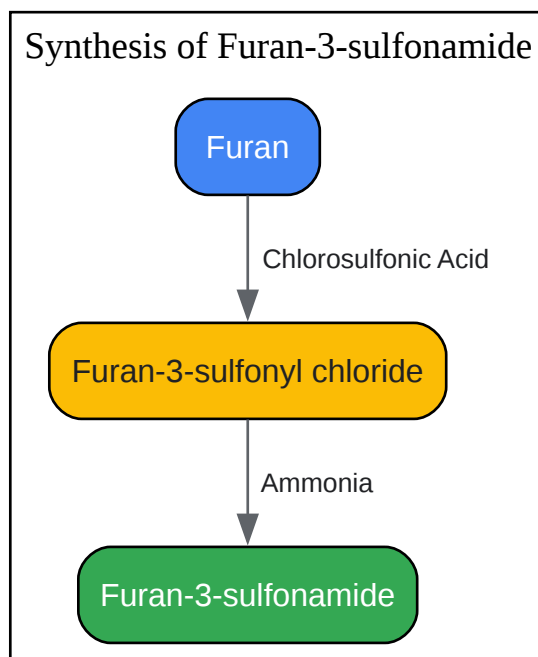
Visualizing the Synthetic Workflow

The following diagrams illustrate the proposed synthetic pathways and the logical relationship between the starting materials and final products.



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Caption: Proposed synthesis of **2-Methylfuran-3-sulfonamide**.



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